2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid
Overview
Description
2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid is a compound of interest due to its potential applications in the synthesis of various pharmaceuticals and organic molecules. The compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further linked to an acetic acid moiety with an amino group at the alpha position. This structure is related to the broader class of alpha-amino acids, which are building blocks of peptides and proteins.
Synthesis Analysis
The synthesis of related alpha-trifluoromethylated alpha-amino acids has been explored through stereoselective approaches, where the stereoconfiguration of the resulting compounds can be controlled by the choice of solvents . Additionally, the synthesis of similar compounds involves the use of reagents such as 2-(2-aminophenyl)-acetaldehyde dimethyl acetal for the protection of carboxylic acids, which can be deprotected under specific conditions to regenerate the corresponding carboxylic acids .
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid has been studied using techniques such as vibrational spectroscopy and Density Functional Theory (DFT) calculations. These studies provide insights into the normal modes of vibration and the electronic delocalization within the molecule . The use of DFT and other computational methods allows for a detailed understanding of the molecular geometry and electronic properties, which are crucial for predicting reactivity and interactions with other molecules.
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures to 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid has been investigated in various contexts. For instance, derivatives of (diphenylmethylene-amino) acetic acid have been shown to react with carbon disulfide and phenyl isothiocyanate to yield ketene dithioacetals and ketene-S,N-acetals, respectively . These reactions highlight the potential of such compounds to participate in a variety of organic transformations, leading to a diverse array of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their spectroscopic characteristics and reactivity patterns, have been documented. For example, the synthesis and properties of 1-amino-2-arylethylphosphonic acids, which share a similar backbone to 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid, have been described, including their inhibitory effects on certain biological processes . The study of these properties is essential for the development of new materials and drugs, as well as for understanding the behavior of these compounds in biological systems.
Scientific Research Applications
1. Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid, are used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Methods : The synthesis of TFMP derivatives involves various methods, including the use of 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) as a chemical intermediate .
- Results : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
2. Suzuki-Coupling Reactions
- Application : 2-(Trifluoromethyl)phenylboronic acid, which can be synthesized from 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid, is used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
- Methods : The Suzuki reaction is a type of palladium-catalyzed coupling reaction that involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide or triflate .
- Results : The result of this reaction is the formation of a new carbon-carbon bond, allowing for the synthesis of complex organic compounds .
3. Molecular Imprinting
- Application : 2-(Trifluoromethyl)acrylic acid, which can be synthesized from 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid, is used as an acidic functional monomer for molecular imprinting of nicotine .
- Methods : Molecular imprinting involves the synthesis of a polymer with specific recognition sites for a particular molecule .
- Results : The result is a polymer that can selectively bind to the target molecule, in this case, nicotine .
4. Synthesis of 4-(2-Trifluoromethyl)phenylpyrrolo
- Application : 2-(Trifluoromethyl)phenylboronic acid, which can be synthesized from 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid, is used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo . This compound is a potential antagonist of corticotropin-releasing hormone .
- Methods : The synthesis involves a series of reactions, including a Suzuki-coupling reaction .
- Results : The result is a compound that could potentially be used in the treatment of disorders related to corticotropin-releasing hormone .
5. Synthesis of Trifluoromethyl Ketones
- Application : Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . They can be synthesized from 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid .
- Methods : The synthesis of TFMKs involves a series of reactions, including the use of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid as a starting material .
- Results : The result is a range of TFMKs that can be used in the synthesis of various fluorinated pharmaceuticals .
6. Synthesis of Indole Derivatives
- Application : Indole derivatives, which can be synthesized from 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods : The synthesis of indole derivatives involves a series of reactions, including the use of 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid as a starting material .
- Results : The result is a range of indole derivatives that can be used in the treatment of various diseases .
4. Synthesis of 4-(2-Trifluoromethyl)phenylpyrrolo
- Application : 2-(Trifluoromethyl)phenylboronic acid, which can be synthesized from 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid, is used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo . This compound is a potential antagonist of corticotropin-releasing hormone .
- Methods : The synthesis involves a series of reactions, including a Suzuki-coupling reaction .
- Results : The result is a compound that could potentially be used in the treatment of disorders related to corticotropin-releasing hormone .
5. Synthesis of Trifluoromethyl Ketones
Safety And Hazards
properties
IUPAC Name |
2-amino-2-[2-(trifluoromethyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)6-4-2-1-3-5(6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMXFJGWNKBPHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380596 | |
Record name | Amino[2-(trifluoromethyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid | |
CAS RN |
240490-00-0 | |
Record name | Amino[2-(trifluoromethyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trifluoromethyl)-DL-phenylglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.